molecular formula C25H28N2O2 B7718645 N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide

Cat. No. B7718645
M. Wt: 388.5 g/mol
InChI Key: MXRMBKPHAXIUEP-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as CQMA, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline-based compounds that have been extensively studied for their potential therapeutic applications. CQMA has been found to possess a range of interesting pharmacological properties, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in the breakdown of extracellular matrix proteins. This inhibition can lead to a reduction in inflammation and tumor growth. This compound has also been found to inhibit the activity of certain kinases, which play a role in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide is its high yield in the synthesis process, making it an efficient compound to produce. Additionally, its range of pharmacological properties makes it a versatile compound for use in various lab experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide. One potential area of study is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases. Finally, the development of more efficient methods for administering this compound in lab experiments could help to further its potential as a drug candidate.

Synthesis Methods

The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide involves a multi-step process that begins with the reaction of 2-hydroxy-6-methylquinoline with 3-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with cyclohexylamine to form the final product. The yield of the synthesis process is typically high, making it an efficient method for producing this compound.

Scientific Research Applications

N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methylbenzamide has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-cancer activities. These properties make it a promising candidate for drug development in the treatment of various diseases.

properties

IUPAC Name

N-cyclohexyl-3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-17-7-6-8-19(13-17)25(29)27(22-9-4-3-5-10-22)16-21-15-20-14-18(2)11-12-23(20)26-24(21)28/h6-8,11-15,22H,3-5,9-10,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRMBKPHAXIUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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